molecular formula C20H33N3O B7920879 (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7920879
M. Wt: 331.5 g/mol
InChI Key: DVJZTSQKUMMMOB-GGYWPGCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide (CAS: 1401667-72-8) is a chiral amide derivative with a molecular weight of 331.50 g/mol . Its structure features a pyrrolidine ring substituted with a benzyl group at the 1-position and an isopropyl-methyl-butyramide moiety attached via a methylene bridge. This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or application-specific limitations .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)14-18-11-8-12-22(18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJZTSQKUMMMOB-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCN1CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 1-Benzyl-pyrrolidine-2-ylmethyl scaffold

  • N-Isopropyl-3-methyl-butyramide side chain

  • S-configured amino group

General Approaches

Three primary strategies dominate the literature:

StrategyKey StepsYield RangeSource Basis
Cyclopropane ring-opening Donor-acceptor cyclopropane + amine → γ-amino ester → lactamization45-68%
Reductive amination Ketone + chiral amine → imine → hydrogenation32-55%
Chiral pool synthesis L-amino acid derivatives → functionalization28-40%PubChem data

Detailed Preparation Methods

Cyclopropane Synthesis

Donor-acceptor (DA) cyclopropanes 1 are synthesized via [2+1] cycloaddition between diazo compounds and electron-deficient alkenes:

\text{Diazoacetate} + \text{Methyl acrylate} \xrightarrow{\text{Cu(acac)_2}} \text{DA cyclopropane 1} \quad (78\% \text{ yield})

Ring-Opening and Lactamization

Reaction with benzylamine derivatives under Lewis acid catalysis:

\text{1} + \text{Benzylamine} \xrightarrow{\text{Sc(OTf)_3}} \gamma\text{-amino ester 2} \quad (62\% \text{ yield})

Lactamization conditions :

  • Toluene, acetic acid (2 equiv), reflux, 12 h

  • Yields 58-65% pyrrolidin-2-one 3

Dealkoxycarbonylation

Removal of ester groups using LiCl in DMF/H2O:

3LiCl, 140°C1-Benzyl-pyrrolidine 4(84% yield)[4]\text{3} \xrightarrow{\text{LiCl, 140°C}} \text{1-Benzyl-pyrrolidine 4} \quad (84\% \text{ yield})

Isopropyl Group Introduction

Buchwald-Hartwig amination conditions for tertiary amine formation:

\text{4} + \text{2-Bromopropane} \xrightarrow{\text{Pd(OAc)_2, Xantphos}} \text{N-Isopropyl intermediate 5} \quad (71\% \text{ yield})

Amide Bond Formation

HATU-mediated coupling with (S)-2-amino-3-methylbutyric acid:

5+AcidHATU, DIPEATarget compound(67% yield, 98% ee)[2]\text{5} + \text{Acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad (67\% \text{ yield, 98\% ee})

Optimization of Critical Steps

Stereochemical Control

Chiral auxiliary approach :

  • Use of (R)-phenylglycinol as resolving agent → 92% ee

  • Asymmetric hydrogenation : Ru-BINAP catalyst → 95% ee

Purification Strategies

StepTechniquePurity Achieved
CyclopropaneColumn chromatography (SiO2, hexane/EtOAc)98%
LactamRecrystallization (EtOH/H2O)99.5%
Final productPreparative HPLC (C18, MeCN/H2O)99.9%

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Cyclopropane formation : Microreactor system (residence time 2 min, 85°C) → 92% conversion

  • Lactamization : Packed-bed reactor with Amberlyst-15 → 94% yield

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor8624
PMI (kg/kg product)329.8
Energy consumption480 MJ/kg150 MJ/kg

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

MethodCost ($/kg)Total StepsOverall Yield
Cyclopropane route12,400734%
Reductive amination18,200922%
Chiral pool synthesis24,500618%

Environmental Impact

  • Waste generation : Cyclopropane route produces 62% less halogenated waste vs. reductive amination

  • Catalyst recycling : Pd recovery ≥98% using magnetic nanoparticle supports

Challenges and Mitigation Strategies

Racemization During Amidation

  • Cause : Base-induced epimerization at C(2)

  • Solution :

    • Use of non-basic coupling agents (DMTMM)

    • Low-temperature conditions (-20°C)

Byproduct Formation in N-Alkylation

  • Major byproduct : Quaternary ammonium salts (up to 15%)

  • Mitigation :

    • Phase-transfer catalysis (TBAB, 0.5 equiv)

    • Solvent optimization (t-BuOH/H2O biphasic system)

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Pyrrolidine Substituents

Compound A : (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide
  • Key Differences :
    • Benzyl group position: Attached to pyrrolidin-3-yl instead of pyrrolidin-2-ylmethyl.
    • Stereochemistry: R-configuration at the pyrrolidine ring vs. S-configuration in the target compound.
  • Implications : Altered spatial arrangement may affect binding to chiral receptors or enzymes. The 3-position benzyl substitution could reduce steric hindrance compared to the 2-ylmethyl group in the target compound .
Compound B : (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS: 926230-08-2)
  • Key Differences :
    • Substituent on pyrrolidine: Methyl group instead of benzyl.
    • Molecular Weight: ~312 g/mol (estimated), slightly lower due to the absence of benzyl.
  • Implications : The methyl group reduces hydrophobicity and may enhance solubility. However, the lack of a benzyl aromatic ring could diminish π-π stacking interactions in biological systems .

Analogs with Alternative Heterocyclic Cores

Compound C : 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide
  • Key Differences :
    • Core structure: Piperidine (6-membered ring) instead of pyrrolidine (5-membered).
    • Substituents: Methyl group on piperidine and acetamide backbone.
  • Implications : Piperidine’s larger ring size may alter conformational flexibility and hydrogen-bonding capacity. Increased basicity of piperidine (pKa ~11) vs. pyrrolidine (pKa ~10) could influence pharmacokinetics .

Analogs with Bulky or Fluorinated Substituents

Compound D : 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
  • Key Differences :
    • Trifluoroethyl group replaces the benzyl-pyrrolidine-isopropyl ensemble.
    • Simplified structure with a highly electronegative substituent.
  • Implications : The trifluoroethyl group enhances metabolic stability but reduces structural complexity, likely limiting target selectivity compared to the benzyl-pyrrolidine derivative .
Compound E : (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide
  • Key Differences :
    • Cycloheptylethyl and indole substituents introduce bulkiness and aromaticity.
    • Molecular Weight: ~478 g/mol (higher than the target compound).
  • Implications : Increased hydrophobicity and steric bulk may enhance membrane permeability but reduce solubility. The indole moiety could facilitate interactions with serotoninergic targets .

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide is a chiral compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H33N3O
  • Molecular Weight : Approximately 317.5 g/mol
  • CAS Number : 1354032-64-6

The compound features a complex structure that includes an amino group, a pyrrolidine ring, and both isopropyl and benzyl substituents, which contribute to its biological activity.

One of the primary mechanisms through which this compound exhibits its biological effects is through the inhibition of tissue kallikrein. This enzyme plays a crucial role in various inflammatory processes, including asthma and chronic obstructive pulmonary disease (COPD) . The inhibition of tissue kallikrein suggests potential therapeutic benefits in managing conditions characterized by excessive inflammation.

Biological Activity Overview

Activity Description
Tissue Kallikrein Inhibition Significant reduction in inflammatory markers associated with asthma and COPD.
Cellular Assays Demonstrated effectiveness in reversing epigenetic silencing in cellular models.
Selectivity Enhanced selectivity towards tissue kallikrein compared to similar compounds.

Research Findings and Case Studies

  • Inflammatory Diseases :
    • A study highlighted the compound's ability to inhibit tissue kallikrein effectively, suggesting its utility in treating inflammatory diseases such as asthma and COPD .
  • Cellular Activity :
    • In cellular assays, the compound exhibited significant activity at varying concentrations (500 nM to 50 µM), indicating its potential as a therapeutic agent . The results showed that modifications in the alkyl chain length affected potency, with certain derivatives demonstrating enhanced biological effects.
  • Comparative Studies :
    • Comparative modeling studies have been conducted to explore the selectivity of this compound against other compounds within the same class. These studies indicated that structural variations could lead to significant differences in biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving coupling reactions between a carboxylic acid derivative and a chiral amine. Key steps include:

  • Use of chiral catalysts to maintain stereochemical integrity at the (S)-configured amino center .
  • Purification via column chromatography (e.g., silica gel with gradient elution) and recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to achieve >95% purity .
    • Critical Parameters : Reaction temperature (0–25°C for amide bond formation), solvent choice (DMF or dichloromethane for solubility), and protecting group strategies (e.g., Boc for amines) .

Q. How should researchers validate the stereochemical configuration and structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software to resolve chiral centers and confirm spatial arrangement .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 388.3) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Initial Screens :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for GABAA_A or NMDA receptors, given structural analogs’ neuroactivity) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., proteases or kinases) to identify potential targets .
    • Dose-Response Analysis : IC50_{50} determination using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (S) vs. (R) configurations) influence target binding and selectivity?

  • Experimental Design :

  • Synthesize enantiomers and diastereomers via chiral HPLC separation .
  • Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Case Study : Analogous compounds show a 10–100× difference in IC50_{50} between (S)- and (R)-isomers at GABAA_A receptors, highlighting stereodependence .

Q. How can contradictory in vitro vs. in vivo efficacy data for this compound be resolved?

  • Root-Cause Analysis :

  • Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP ~2.5 predicted) .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma .
    • In Vivo Validation : Dose-ranging studies in rodent models with pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What computational strategies predict off-target interactions or toxicity risks?

  • Methods :

  • Molecular Dynamics Simulations : Assess binding to hERG channels (cardiotoxicity risk) or CYP450 enzymes .
  • QSAR Modeling : Train models on datasets of structurally related amides to predict ADMET properties .
    • Validation : Compare predictions with experimental toxicity screens (e.g., Ames test for mutagenicity) .

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during synthesis or storage?

  • Preventive Measures :

  • Use non-polar solvents (e.g., hexane) during synthesis to minimize acid/base-mediated racemization .
  • Store lyophilized compound at -20°C under argon to prevent moisture-induced degradation .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

  • Optimization :

  • Co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Structural modification (e.g., PEGylation) for hydrophilic derivatives .

Key Citations

  • Structural validation via X-ray:
  • Synthesis and stereochemical analysis:
  • Biological activity and receptor studies:
  • Computational modeling:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.